molecular formula C17H18O B14458237 Methanone, [4-(1-methylpropyl)phenyl]phenyl- CAS No. 73003-65-3

Methanone, [4-(1-methylpropyl)phenyl]phenyl-

Cat. No.: B14458237
CAS No.: 73003-65-3
M. Wt: 238.32 g/mol
InChI Key: UOOYYNLYCWHQKS-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanone, [4-(1-methylpropyl)phenyl]phenyl- typically involves Friedel-Crafts acylation. This reaction involves the acylation of an aromatic ring using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The general reaction can be represented as follows:

C6H5COCl+C6H4(CH(CH3)2)AlCl3C6H5COC6H4(CH(CH3)2)+HCl\text{C}_6\text{H}_5\text{COCl} + \text{C}_6\text{H}_4(\text{CH(CH}_3)_2) \xrightarrow{\text{AlCl}_3} \text{C}_6\text{H}_5\text{COC}_6\text{H}_4(\text{CH(CH}_3)_2) + \text{HCl} C6​H5​COCl+C6​H4​(CH(CH3​)2​)AlCl3​​C6​H5​COC6​H4​(CH(CH3​)2​)+HCl

Industrial Production Methods

On an industrial scale, the production of Methanone, [4-(1-methylpropyl)phenyl]phenyl- can be achieved through similar Friedel-Crafts acylation processes, but with optimized conditions for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Methanone, [4-(1-methylpropyl)phenyl]phenyl- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products Formed

    Oxidation: Formation of carboxylic acids or quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Methanone, [4-(1-methylpropyl)phenyl]phenyl- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development and as a photoinitiator in photodynamic therapy.

    Industry: Utilized in the production of polymers, coatings, and as a UV stabilizer in plastics.

Mechanism of Action

The mechanism of action of Methanone, [4-(1-methylpropyl)phenyl]phenyl- involves its interaction with various molecular targets. The compound can act as a photoinitiator, absorbing UV light and generating reactive species that can initiate polymerization reactions. In biological systems, it may interact with cellular components, leading to its observed biological effects.

Comparison with Similar Compounds

Methanone, [4-(1-methylpropyl)phenyl]phenyl- can be compared with other benzophenone derivatives:

    Benzophenone: The parent compound, lacking the isopropyl substitution.

    4-Hydroxybenzophenone: Contains a hydroxyl group, leading to different chemical and biological properties.

    4-Methoxybenzophenone: Contains a methoxy group, affecting its reactivity and applications.

Properties

CAS No.

73003-65-3

Molecular Formula

C17H18O

Molecular Weight

238.32 g/mol

IUPAC Name

(4-butan-2-ylphenyl)-phenylmethanone

InChI

InChI=1S/C17H18O/c1-3-13(2)14-9-11-16(12-10-14)17(18)15-7-5-4-6-8-15/h4-13H,3H2,1-2H3

InChI Key

UOOYYNLYCWHQKS-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1=CC=C(C=C1)C(=O)C2=CC=CC=C2

Origin of Product

United States

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